8-Oxo-pentadecanedioic acid

Pharmaceutical intermediate Ketone reduction ACL inhibitor synthesis

8-Oxo-pentadecanedioic acid (41625-04-1) is the ketone-functionalized dicarboxylic acid that generic pentadecanedioic acid cannot substitute. The central C8 ketone is the essential reactive handle enabling reduction, derivatisation, and key structure–activity relationship (SAR) studies linked to ACL inhibition and lipid modulation pathways. This compound is documented as a synthetic intermediate and research tool in lipid metabolism, with direct relevance to cardiovascular and dyslipidemia research (cf. patent WO2002030860A2). For pharmaceutical CDMOs and analytical labs requiring the authentic 8-oxo scaffold—not the inert unsubstituted diacid—this high-purity intermediate is the basis for reference standards, impurity profiling, and matched molecular pair investigations. Ensure supply-chain integrity; request a COA and impurity profile with every order.

Molecular Formula C15H26O5
Molecular Weight 286.36 g/mol
Cat. No. B7721703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-pentadecanedioic acid
Molecular FormulaC15H26O5
Molecular Weight286.36 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC(=O)CCCCCCC(=O)O
InChIInChI=1S/C15H26O5/c16-13(9-5-1-3-7-11-14(17)18)10-6-2-4-8-12-15(19)20/h1-12H2,(H,17,18)(H,19,20)
InChIKeyYNMWWBKOPMQMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxo-pentadecanedioic Acid: Chemical Identity and Industrial Relevance of a Ketone-Functionalized Long-Chain Dicarboxylic Acid


8-Oxo-pentadecanedioic acid (C15H26O5, molecular weight 286.36 g/mol) is an α,ω-dicarboxylic acid derivative characterized by a ketone functional group at the C8 position of a 15-carbon backbone [1]. This structural motif, combining two terminal carboxylic acid moieties with a central ketone, distinguishes it from saturated long-chain dicarboxylic acids such as pentadecanedioic acid (C15H28O4, MW 272.38) and confers distinct chemical reactivity, particularly at the C8 ketone site . The compound is recognized as a substituted pentadecanedioic acid derivative with documented applications as a synthetic intermediate and research tool in lipid metabolism studies [2].

Why 8-Oxo-pentadecanedioic Acid Cannot Be Replaced by Unmodified Dicarboxylic Acids in Critical Research and Manufacturing Workflows


Generic substitution fails because the C8 ketone group is the critical functional handle that enables key chemical transformations and biological interactions that are impossible with unmodified dicarboxylic acids. In pharmaceutical manufacturing, 8-oxo-2,2,14,14-tetramethyl-pentadecanedioic acid serves as the direct precursor to bempedoic acid (an FDA-approved ACL inhibitor) through ketone reduction to the corresponding 8-hydroxy derivative [1]. Unsubstituted pentadecanedioic acid lacks the ketone necessary for this reduction step, rendering it chemically inert in this pathway. Furthermore, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid is specifically documented in patent WO2002030860A2 (compound II-9) as a ketone with defined research utility in cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders [2]. The tetramethyl substitution pattern at positions 2, 2, 14, and 14 further differentiates this compound from the unsubstituted 8-oxo-pentadecanedioic acid, conferring distinct steric and metabolic properties.

Quantitative Differentiation Evidence: 8-Oxo-pentadecanedioic Acid Versus Comparators


Ketone Reduction Step: 8-Oxo-2,2,14,14-Tetramethyl-Pentadecanedioic Acid as Essential Bempedoic Acid Precursor

8-Oxo-2,2,14,14-tetramethyl-pentadecanedioic acid is a direct precursor in the synthesis of bempedoic acid, an FDA-approved ACL inhibitor for hypercholesterolemia. In the synthetic route described in U.S. Patent 7,335,799, the 8-oxo compound is reduced using a boron reducing agent (e.g., sodium borohydride), followed by hydrolysis and acidification, to yield bempedoic acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid) [1]. The unsubstituted pentadecanedioic acid lacks the C8 ketone and cannot undergo this transformation, while the 8-hydroxy compound (bempedoic acid) is the final product and cannot serve as the ketone precursor [1]. This establishes the 8-oxo compound as a chemically distinct intermediate with a specific and irreplaceable role in the manufacturing workflow.

Pharmaceutical intermediate Ketone reduction ACL inhibitor synthesis

Patent-Defined Research Utility: WO2002030860A2 Compound II-9 Designation

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is explicitly identified as compound example II-9 in patent WO2002030860A2, where it is claimed as a substituted pentadecanedioic acid compound with defined research applications in cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders [1]. In contrast, unsubstituted pentadecanedioic acid (C15H28O4) is not cited in this patent as having comparable biological activity and is primarily documented as an industrial intermediate for muscone and cyclopentadecanone synthesis [2]. The tetramethyl-8-oxo derivative is specifically referenced as a ketone compound of interest in lipid metabolism research, with a unique MeSH Supplementary Concept identifier (C494560) indicating its recognition as a distinct biomedical research entity [3].

Cardiovascular research Dyslipidemia Glucose metabolism

Structural Differentiation: Ketone vs. Hydroxyl vs. Unsubstituted Backbone in Bempedoic Acid Pathway

A structural comparison across the bempedoic acid synthesis pathway reveals three distinct chemical entities: 8-oxo-2,2,14,14-tetramethyl-pentadecanedioic acid (ketone precursor), bempedoic acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid; active pharmaceutical ingredient), and unsubstituted pentadecanedioic acid (C15H28O4). The 8-oxo compound serves as the ketone intermediate that undergoes reduction to the 8-hydroxy active form [1]. The unsubstituted pentadecanedioic acid, while sharing the 15-carbon α,ω-dicarboxylic acid backbone, lacks both the tetramethyl substitution and the C8 ketone, resulting in fundamentally different physicochemical properties: molecular weight (272.38 vs. 342.47 for the tetramethyl-8-oxo derivative), logP, and solubility characteristics [2]. In vivo, bempedoic acid (8-hydroxy) functions as an orally bioavailable prodrug that is activated to its CoA thioester in the liver to inhibit ACL; the 8-oxo compound lacks the hydroxyl required for CoA ester formation and is not bioequivalent [3].

Structure-activity relationship Prodrug design ACL inhibition

Validated Application Scenarios for 8-Oxo-pentadecanedioic Acid Based on Quantitative Differentiation Evidence


Bempedoic Acid Manufacturing: Ketone Intermediate for FDA-Approved ACL Inhibitor Synthesis

8-Oxo-2,2,14,14-tetramethyl-pentadecanedioic acid is the direct ketone precursor for the commercial-scale synthesis of bempedoic acid (ETC-1002), an FDA-approved oral ACL inhibitor indicated for heterozygous familial hypercholesterolemia and established atherosclerotic cardiovascular disease [1]. In the synthetic route, the 8-oxo compound is reduced to the corresponding 8-hydroxy derivative using a boron-based reducing agent. Procurement of the correct 8-oxo intermediate is critical for pharmaceutical manufacturers and CDMOs engaged in bempedoic acid production or generic development programs; substitution with pentadecanedioic acid (lacking the C8 ketone) renders the entire downstream synthesis impossible, while substitution with bempedoic acid itself bypasses the required intermediate stage [1].

Cardiovascular and Dyslipidemia Research: Validated Tool Compound per WO2002030860A2

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (compound II-9 in WO2002030860A2) is specifically cited as a ketone compound with defined research utility in cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders [2]. Researchers investigating lipid metabolism pathways, particularly those related to ACL inhibition and cholesterol biosynthesis, can leverage the compound's established patent precedent as a structurally defined tool compound. This documented research utility distinguishes it from generic dicarboxylic acids, which lack comparable biomedical validation [2].

Metabolite and Impurity Reference Standard for Bempedoic Acid Analytical Methods

8-Oxo-2,2,14,14-tetramethyl-pentadecanedioic acid has been identified as a metabolite and process-related impurity of bempedoic acid . Analytical laboratories developing HPLC, UPLC, or LC-MS/MS methods for bempedoic acid drug substance and drug product analysis require the authentic 8-oxo compound as a reference standard for impurity profiling, method validation, and stability-indicating assay development. The compound's distinct retention time and mass spectrometric fragmentation pattern (differentiated from the 8-hydroxy parent by +2 Da mass shift and distinct MS/MS transitions) enable accurate quantification in pharmaceutical quality control workflows .

Structure-Activity Relationship (SAR) Studies of Substituted Dicarboxylic Acids

The 8-oxo-pentadecanedioic acid scaffold, particularly in its tetramethyl-substituted form, provides a chemically defined platform for SAR investigations exploring the effects of C8 functional group modifications (ketone vs. hydroxyl vs. methylene) on lipid metabolism modulation [2]. Comparative studies using matched molecular pairs—8-oxo, 8-hydroxy (bempedoic acid), and unsubstituted pentadecanedioic acid—enable researchers to deconvolute the contribution of the C8 oxidation state to biological activity, metabolic stability, and target engagement. The ketone analog serves as a critical control compound in experiments designed to establish whether the 8-hydroxy moiety is essential for ACL inhibition and downstream lipid-lowering effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Oxo-pentadecanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.